molecular formula C12H13BF4O2 B2992413 2,3,4,6-Tetrafluorophenylboronic acid pinacol ester CAS No. 1111096-18-4

2,3,4,6-Tetrafluorophenylboronic acid pinacol ester

Cat. No.: B2992413
CAS No.: 1111096-18-4
M. Wt: 276.04
InChI Key: DOMOGOUPBJPOIB-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluorophenylboronic acid pinacol ester (CAS: 1111096-18-4) is a fluorinated arylboronic ester widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . Its structure comprises a tetrafluorinated phenyl ring attached to a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The compound’s molecular formula is inferred as C₁₂H₁₄BF₄O₂, with a molecular weight of approximately 276.81 g/mol. It is commercially available at ≥98% purity, making it suitable for synthetic organic chemistry and materials science applications .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,3,4,6-tetrafluorophenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BF4O2/c1-11(2)12(3,4)19-13(18-11)8-6(14)5-7(15)9(16)10(8)17/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMOGOUPBJPOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-tetrafluorophenylboronic acid pinacol ester typically involves the reaction of 2,3,4,6-tetrafluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Scientific Research Applications

2,3,4,6-Tetrafluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,6-tetrafluorophenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acid Pinacol Esters

Structural and Electronic Features

The reactivity and applications of boronic acid pinacol esters are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key compounds:

Table 1: Key Properties of Selected Boronic Acid Pinacol Esters
Compound Name CAS Number Molecular Formula MW (g/mol) Purity (%) Key Substituents Notable Properties
2,3,4,6-Tetrafluorophenylboronic acid pinacol ester 1111096-18-4 C₁₂H₁₄BF₄O₂ ~276.81 98 2,3,4,6-Tetrafluoro High reactivity in cross-coupling; stable
3-(Trifluoromethoxy)phenylboronic acid pinacol ester 262376-31-8 C₁₃H₁₆BF₃O₃ 288.07 ≥98.0 3-CF₃O Lower oxidation potential with fluoride
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester 1668474-08-5 C₁₄H₁₉BClFO₃ 300.56 97 3-Cl, 4-OEt, 5-F Steric hindrance may slow coupling
4-Carboxy-2-fluorophenylboronic acid pinacol ester 1050423-87-4 C₁₃H₁₆BFO₄ 266.07 N/A 4-COOH, 2-F Functionalizable for bioconjugation
3-Acetyl-4-fluorophenylboronic acid pinacol ester N/A C₁₃H₁₆BFO₃ 264.1 96 3-COCH₃, 4-F Potential for further derivatization
3-Cyclopropylmethoxy-5-CF₃-phenylboronic acid pinacol ester 2096334-35-7 C₁₇H₂₂BF₃O₃ 348.17 ≥95 3-OCH₂Cyclopropane, 5-CF₃ Bulky substituents reduce coupling efficiency
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester 2121512-96-5 C₁₅H₁₇BF₆O₃ 370.1 N/A 2-OCH₃, 4-CF₃, 6-CF₃ Strong electron-withdrawing effects

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Effects: Fluorine substituents enhance reactivity by polarizing the boron atom, facilitating transmetallation in Suzuki reactions. The 2,3,4,6-tetrafluoro derivative exhibits higher reactivity compared to mono- or di-fluorinated analogs due to cumulative electron withdrawal .
  • Steric Considerations : Bulky groups (e.g., cyclopropylmethoxy in 2096334-35-7 ) hinder coupling efficiency, while smaller substituents (e.g., methoxy in 2121512-96-5 ) maintain reactivity despite electronic deactivation .
  • Electrochemical Behavior: Fluorinated pinacol esters show reduced oxidation potentials in the presence of fluoride ions, as seen in 3-(trifluoromethoxy)phenylboronic acid pinacol ester (ΔEp = −0.5 V with fluoride) .

Solubility and Stability

  • Solubility : Fluorinated compounds like 2,3,4,6-tetrafluoro and 3-CF₃O derivatives are typically soluble in polar aprotic solvents (e.g., THF, DMSO), whereas carboxy-substituted analogs (e.g., 1050423-87-4 ) require basic conditions for solubility .
  • Storage Stability: Most pinacol esters are stable at ambient temperatures, but aminophenyl derivatives (e.g., 210907-84-9) require refrigeration (0–6°C) to prevent decomposition .

Biological Activity

2,3,4,6-Tetrafluorophenylboronic acid pinacol ester (CAS No. 1111096-18-4) is a boronic acid derivative with significant potential in various biological applications. Its unique structure, characterized by the presence of multiple fluorine atoms, enhances its reactivity and interaction with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H13BF4O2C_{12}H_{13}BF_4O_2. The presence of fluorine atoms contributes to its electron-withdrawing properties, which can influence its biological interactions.

PropertyValue
Molecular Weight270.04 g/mol
AppearanceClear liquid
SolubilitySoluble in organic solvents
StabilityStable under inert atmosphere

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways. For instance, similar boronic acids are known to inhibit proteasome activity, which is crucial in cancer cell survival .
  • Signaling Pathways : The compound may modulate key signaling pathways such as the NF-κB pathway, which plays a role in inflammation and cancer progression. By affecting this pathway, it could potentially induce apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that boronic acid derivatives exhibit antimicrobial properties. For instance:

  • Case Study : A study demonstrated that compounds similar to this compound showed significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis .

Anticancer Activity

The potential anticancer effects of this compound have been explored through various studies:

  • Case Study : In vitro studies revealed that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other boronic acid derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
2-Fluorophenylboronic acidModerateLowInhibition of proteasome
3-Fluorophenylboronic acidHighModerateROS generation
This compound High High Enzyme inhibition; ROS generation

Q & A

Q. What are the standard synthetic protocols for preparing 2,3,4,6-tetrafluorophenylboronic acid pinacol ester?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, multi-step procedures using catalysts like Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene are common. Reaction conditions often include inert atmospheres, anhydrous solvents (e.g., THF or dioxane), and elevated temperatures (75–110°C). Yields can reach 69–94% when optimized for boronic ester coupling with aryl halides .

Q. How can the purity and structural integrity of this compound be validated?

Purity is typically assessed via GC or HPLC (>97.0% purity criteria), as noted for structurally similar fluorophenylboronic esters . Characterization methods include:

  • NMR spectroscopy : To confirm boronic ester formation and fluorine substitution patterns.
  • Mass spectrometry : For molecular weight verification.
  • UV-vis spectroscopy : To monitor reaction progress (e.g., λmax shifts during peroxide-mediated transformations) .

Q. What are common applications in Suzuki-Miyaura cross-coupling reactions?

This boronic ester is widely used to introduce tetrafluorophenyl groups into biaryl systems. Key conditions include:

  • Catalysts : Pd(OAc)₂ or PdCl₂(dppf).
  • Bases : K₃PO₄ or Na₂CO₃ in aqueous/organic solvent mixtures.
  • Temperature : 75–100°C under inert gas. Such protocols enable efficient coupling with aryl halides or triflates, as demonstrated in analogous systems .

Advanced Research Questions

Q. How can chemoselectivity challenges be addressed when using this boronic ester in multi-functional substrates?

Controlled speciation via pH or additives (e.g., TFAA) can modulate reactivity. For instance, generating borinic esters in situ enhances E-selectivity in allylboration reactions, avoiding Z-isomer dominance . Similarly, adjusting solvent polarity or using bulky ligands minimizes undesired side reactions with sensitive functional groups (e.g., esters or amines) .

Q. What mechanistic insights explain contradictory kinetic data in H₂O₂-mediated oxidations?

UV-vis studies on analogous nitrophenylboronic esters reveal competing pathways:

  • Direct oxidation : The boronic ester reacts with H₂O₂, forming a phenol derivative (λmax shift from 290 nm to 405 nm).
  • Hydrolysis : Competing water-mediated cleavage can reduce reaction efficiency. Kinetic modeling (e.g., pseudo-first-order approximations) helps distinguish dominant pathways under varying pH or peroxide concentrations .

Q. How do steric and electronic effects of fluorine substituents influence reactivity?

  • Steric effects : The tetrafluoro substitution increases steric hindrance, slowing transmetalation in cross-couplings. This necessitates higher catalyst loadings or prolonged reaction times.
  • Electronic effects : Fluorine’s electron-withdrawing nature enhances electrophilicity at the boron center, improving oxidative stability but reducing nucleophilic attack rates. These factors are critical in designing substrates for iterative C–C bond formations .

Methodological Recommendations

  • Handling moisture-sensitive reactions : Use rigorously dried solvents and glovebox conditions to prevent hydrolysis .
  • Troubleshooting low yields : Screen alternative ligands (e.g., XPhos) or switch to microwave-assisted heating for accelerated kinetics .
  • Analyzing competing pathways : Employ stopped-flow UV-vis or in situ IR to capture transient intermediates .

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